Posenacaftor sodium is a novel compound currently under investigation for its potential therapeutic applications, particularly in the treatment of various diseases. It is classified as a small molecule drug, which typically refers to low molecular weight compounds that can easily enter cells and interact with biological targets.
The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties. Research on Posenacaftor sodium has been primarily conducted in pharmaceutical laboratories, focusing on its efficacy and safety profiles.
Posenacaftor sodium belongs to the class of compounds known as sodium salts, which are often used to improve the solubility and bioavailability of drugs. Its specific classification within therapeutic areas is still being defined as clinical trials progress.
The synthesis of Posenacaftor sodium involves several key steps:
The synthesis process requires precise control of reaction conditions, including temperature, pH, and reaction time. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the progress of the synthesis and confirm the identity and purity of Posenacaftor sodium.
Posenacaftor sodium has a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structure can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Posenacaftor sodium can participate in various chemical reactions that may alter its structure or reactivity:
The kinetics of these reactions are essential for determining the stability and shelf-life of Posenacaftor sodium in pharmaceutical formulations. Studies often focus on reaction rates under different conditions to optimize formulation strategies.
The mechanism by which Posenacaftor sodium exerts its effects involves interaction with specific biological targets within cells. This may include binding to receptors or enzymes that play critical roles in disease pathways.
Research is ongoing to fully elucidate this mechanism, but preliminary studies suggest that it may modulate signaling pathways related to inflammation or cellular proliferation.
Posenacaftor sodium is being explored for its potential applications in treating conditions such as:
Research continues to explore these applications through preclinical and clinical trials, with an emphasis on understanding both efficacy and safety profiles.
Cystic fibrosis is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator gene located on chromosome 7q31.2. This gene encodes a 1,480-amino acid glycoprotein that functions as a cyclic adenosine monophosphate-dependent anion channel regulating chloride and bicarbonate transport across epithelial membranes. The Cystic Fibrosis Transmembrane Conductance Regulator protein exhibits a quintessential domain architecture: two transmembrane domains forming the ion conduction pore, two nucleotide-binding domains that hydrolyze adenosine triphosphate, and a unique regulatory domain requiring protein kinase A phosphorylation for channel activation [2] [3].
Over 2,000 Cystic Fibrosis Transmembrane Conductance Regulator variants have been cataloged, with approximately 352 confirmed as disease-causing. These mutations are classified into seven categories based on their pathobiological mechanisms:
The F508 deletion mutation (deletion of phenylalanine at position 508), present in approximately 85% of cystic fibrosis patients, constitutes a class II defect. This mutation disrupts Nucleotide-Binding Domain 1 folding, triggering endoplasmic reticulum-associated degradation and defective channel gating. Consequently, less than 1% of F508 deletion-Cystic Fibrosis Transmembrane Conductance Regulator reaches the plasma membrane compared to wild-type protein, resulting in deficient epithelial ion transport, mucus dehydration, and chronic pulmonary complications [3] [4].
Table 1: Classification of Major Cystic Fibrosis Transmembrane Conductance Regulator Mutations
| Class | Molecular Consequence | Representative Mutations | Protein Expression |
|---|---|---|---|
| I | Premature termination codons | G542X, R553X | Absent |
| II | Misfolding/trafficking defect | F508 deletion, N1303K | <1% plasma membrane |
| III | Impaired channel gating | G551D, G1244E | Present but non-functional |
| IV | Reduced chloride conductance | R117H, R334W | Partially functional |
| V | Alternative splicing defects | 2789+5G→A | Reduced |
Historically, cystic fibrosis management focused on symptomatic interventions: mucolytics (dornase alfa), hypertonic saline for airway clearance, pancreatic enzyme replacement, and antibiotics for pulmonary infections. The cloning of the Cystic Fibrosis Transmembrane Conductance Regulator gene in 1989 enabled molecular therapeutics development, leading to high-throughput screening platforms for identifying Cystic Fibrosis Transmembrane Conductance Regulator modulators [2] [6].
Cystic Fibrosis Transmembrane Conductance Regulator modulators are classified pharmacologically by their mechanisms:
Ivacaftor (2012) marked the first approved potentiator, demonstrating 10.6% absolute improvement in forced expiratory volume for G551D patients. Correctors like lumacaftor and tezacaftor provided partial rescue for F508 deletion homozygotes, but with limited efficacy (3-4% forced expiratory volume increase). The breakthrough came with triple combinations: elexacaftor/tezacaftor/ivacaftor (2019) elevated forced expiratory volume by 14.3% in F508 deletion heterozygotes by simultaneously addressing folding (dual correctors) and gating (potentiator) defects [6] [8].
Table 2: Evolution of Cystic Fibrosis Transmembrane Conductance Regulator Modulator Therapies
| Therapeutic Era | Approach | Key Agents | Targeted Mutations | Clinical Impact |
|---|---|---|---|---|
| Pre-2012 | Symptomatic management | Dornase alfa, antibiotics | N/A | Slowed decline |
| 2012-2015 | Monotherapy | Ivacaftor | Class III/IV | 10.6% forced expiratory volume increase |
| 2015-2019 | Dual combinations | Lumacaftor/ivacaftor | F508 deletion homozygous | 2.6-4.0% forced expiratory volume increase |
| 2019-present | Triple combinations | Elexacaftor/tezacaftor/ivacaftor | F508 deletion heterozygous | 14.3% forced expiratory volume increase |
| In development | Amplifiers + correctors | Nesolicaftor + posenacaftor | F508 deletion with inflammation | Synergistic functional rescue |
Posenacaftor sodium (chemical name: sodium 2-[(2R)-2-[4-(7-ethoxy-6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanoate], synonym: PTI-801 sodium) is a second-generation cystic fibrosis transmembrane conductance regulator corrector developed by Proteostasis Therapeutics. With molecular formula C₂₇H₂₆NNaO₅ and molecular weight 467.49 g/mol, it specifically targets class II folding/trafficking defects [1] [7].
Mechanistic Characterization: Biochemical and functional studies demonstrate posenacaftor rescues F508 deletion-Cystic Fibrosis Transmembrane Conductance Regulator via:
Posenacaftor shares mechanistic overlap with VX-445 (elexacaftor), evidenced by:
Table 3: Biochemical Properties and Functional Synergy of Posenacaftor Sodium
| Property | Posenacaftor Sodium | Synergistic Combinations | Functional Outcome |
|---|---|---|---|
| Molecular target | Transmembrane Domain 1-Transmembrane Helix 8 interface | Type I correctors (VX-661) | Trafficking rescue |
| Messenger ribonucleic acid effect | None | Amplifiers (nesolicaftor) | Enhanced expression + correction |
| F508 deletion rescue level | ~5% wild-type | Dual corrector regimens | 20-25% wild-type function |
| Thermal stability restoration | Partial (t₁/₂=4.2h) | VX-445 combinations | Non-additive (shared target) |
The stereospecific R-enantiomer (R-posenacaftor sodium, HY-109187B) exhibits superior corrective activity compared to the S-configuration, attributed to optimized binding pocket occupancy. When combined with nesolicaftor (amplifier) and dirocaftor (potentiator), posenacaftor demonstrates synergistic rescue—triple therapy elevates chloride transport to 35-40% of wild-type in human bronchial epithelia, surpassing dual modulator efficacy [5] [7] [8]. This positions posenacaftor as a viable component in next-generation corrector combinations targeting residual F508 deletion defects unaddressed by current regimens.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2